molecular formula C7H8N4S2 B13159820 4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol

4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13159820
M. Wt: 212.3 g/mol
InChI Key: SBGDNSMGOQEHGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol typically involves the formation of the thiazole and triazole rings through cyclization reactions. One common method includes the reaction of appropriate thiosemicarbazides with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring . The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as acetic acid or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound .

Scientific Research Applications

Properties

Molecular Formula

C7H8N4S2

Molecular Weight

212.3 g/mol

IUPAC Name

4-ethyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H8N4S2/c1-2-11-6(9-10-7(11)12)5-3-13-4-8-5/h3-4H,2H2,1H3,(H,10,12)

InChI Key

SBGDNSMGOQEHGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC=N2

Origin of Product

United States

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